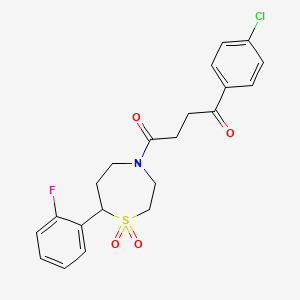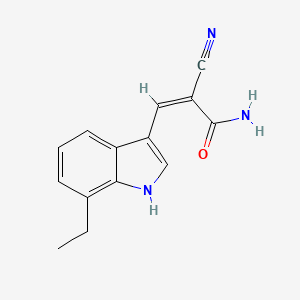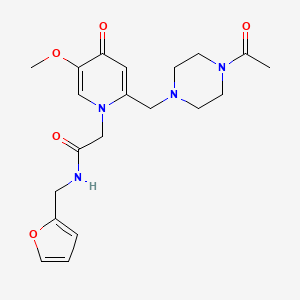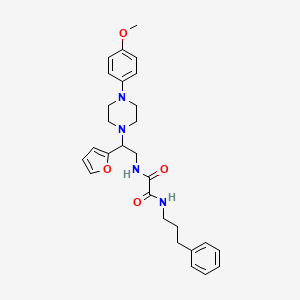
1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C21H21ClFNO4S and its molecular weight is 437.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into compounds with similar structures involves synthesis and characterization techniques that could be applicable to 1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione. For instance, the study of β-diketonato-ruthenium(II)-polypyridyl sensitizers demonstrates advanced methods for synthesizing and characterizing complexes with potential applications in dye-sensitized solar cells (Islam et al., 2006). These methods include elemental analysis, UV-visible and emission spectroscopy, NMR, ATR-FTIR, cyclic voltammetric studies, and density functional theory (DFT) calculations.
Photocatalysis and Solar Cell Applications
Several studies focus on the photocatalytic properties and applications in solar cells of compounds with complex organic structures. For example, the development of tricarboxyterpyridyl (β-diketonato) Ruthenium(II) sensitizers showcases the potential of such compounds in enhancing the efficiency of dye-sensitized solar cells, highlighting the importance of controlled synthesis and characterization in developing materials for renewable energy applications (Islam et al., 2006).
Photochemical Studies
Photochemical reactions of related compounds, such as the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones , provide insights into the behavior of complex organic molecules under light irradiation (Košmrlj & Šket, 2007). These studies contribute to our understanding of the mechanisms involved in the formation of pharmacologically relevant structures and could inform the synthesis and application of the compound .
Polymorphism and Material Science
Investigations into the polymorphism of bis-hydrazone compounds reveal the diverse crystalline forms that organic molecules can adopt and how these forms affect their physical properties (Dwivedi & Das, 2018). Such studies are crucial for the development of materials with specific characteristics, including pharmaceuticals and electronic materials.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO4S/c22-16-7-5-15(6-8-16)19(25)9-10-21(26)24-12-11-20(29(27,28)14-13-24)17-3-1-2-4-18(17)23/h1-8,20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNQFKAIHSQOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2825918.png)


![N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2825925.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]but-2-enamide](/img/structure/B2825926.png)
![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2825927.png)


![1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2825931.png)


![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2825934.png)
![5-(1,3,4-Thiadiazol-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2825936.png)
